molecular formula C15H17NO2S B1606004 Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-17-9

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1606004
CAS No.: 350990-17-9
M. Wt: 275.4 g/mol
InChI Key: FINVIYWCFKWHBK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated thiophene derivative.

    Esterification: The carboxylic acid group on the thiophene ring can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino group and the aromatic ring allows it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the dimethyl substituents on the phenyl ring, which may affect its chemical reactivity and biological activity.

    Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate: Similar structure but without the methyl group on the thiophene ring, which can influence its electronic properties.

Uniqueness

Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is unique due to the combination of its substituents, which confer specific electronic and steric properties

Properties

IUPAC Name

methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-8-5-6-9(2)11(7-8)12-10(3)19-14(16)13(12)15(17)18-4/h5-7H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINVIYWCFKWHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358014
Record name methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-17-9
Record name methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Methyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
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